3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid
Overview
Description
3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, a propyl chain, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid typically involves multi-step organic reactions. One common method starts with the ethylation of 4-hydroxybenzaldehyde to form 4-ethoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid to yield 3-(4-ethoxyphenyl)-3-oxopropanoic acid. The final step involves the amidation of this intermediate with 3-aminopropanoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-[[3-(4-Hydroxyphenyl)-3-oxopropyl]amino]propanoic acid.
Reduction: 3-[[3-(4-Ethoxyphenyl)-3-hydroxypropyl]amino]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The ethoxyphenyl group can interact with hydrophobic pockets, while the amino acid moiety can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-[[3-(4-Hydroxyphenyl)-3-oxopropyl]amino]propanoic acid
- 3-[[3-(4-Methoxyphenyl)-3-oxopropyl]amino]propanoic acid
- 3-[[3-(4-Chlorophenyl)-3-oxopropyl]amino]propanoic acid
Uniqueness
3-[[3-(4-Ethoxyphenyl)-3-oxopropyl]amino]propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its hydroxy or methoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-19-12-5-3-11(4-6-12)13(16)7-9-15-10-8-14(17)18/h3-6,15H,2,7-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAUBXLQUWEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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